Lanreotide is classified as a somatostatin analog and is categorized under peptide drugs. It is sourced from chemical synthesis processes that allow for the modification of its structure to enhance stability and efficacy compared to natural somatostatin. The compound is marketed under the brand name Somatuline Depot and is available as an injectable formulation for therapeutic use.
The synthesis of Lanreotide diTFA involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. Recent studies have reported on-resin synthesis techniques that enable the rapid production of various epimers of Lanreotide with high yields exceeding 90% . This method includes:
Lanreotide diTFA has a complex molecular structure characterized by a cyclic framework that enhances its stability. The molecular formula is , with a molecular weight of approximately 1,041.2 g/mol. The structure features several key components:
The three-dimensional conformation of Lanreotide is critical for its interaction with somatostatin receptors, which mediates its pharmacological effects.
Lanreotide diTFA undergoes various chemical reactions that are essential for its functionality:
The mechanism of action of Lanreotide diTFA revolves around its ability to bind selectively to somatostatin receptors on target cells. Upon binding:
Clinical data indicate that Lanreotide significantly improves progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors .
Lanreotide diTFA exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and therapeutic outcomes in clinical settings.
Lanreotide diTFA has several significant applications in clinical medicine:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5